Enhanced Hydrogen‑Bond Donor Capacity Relative to Isoorotic Acid
The presence of the N1‑hydroxy group increases the hydrogen‑bond donor count from 3 (isoorotic acid) to 4, as computed by Cactvs [1]. This additional donor site significantly alters molecular recognition and crystal packing patterns compared to the parent 5‑carboxyuracil, where the N1 position remains unsubstituted [2].
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | Isoorotic acid (5‑carboxyuracil): 3 |
| Quantified Difference | +1 H‑bond donor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
An additional hydrogen‑bond donor directly affects target‑ligand complex stability and crystallinity, which are critical parameters in drug design and solid‑state formulation.
- [1] PubChem Compound Summary for CID 122163979, Computed Properties: Hydrogen Bond Donor Count. National Center for Biotechnology Information, 2024. View Source
- [2] Gerhardt, T.; et al. Crystal structures of 5‑carboxyuracil derivatives: hydrogen‑bonded networks and conformations. Acta Crystallogr. 2016. View Source
